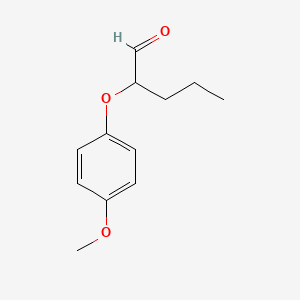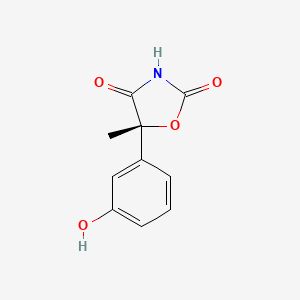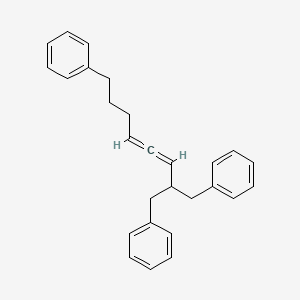
Pentacosa-3,6,9,12,15-pentaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentacosa-3,6,9,12,15-pentaene is an organic compound with the molecular formula C25H42 It is a polyunsaturated hydrocarbon featuring five conjugated double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentacosa-3,6,9,12,15-pentaene typically involves the coupling of smaller alkenes or the dehydrogenation of saturated hydrocarbons. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. This process can be repeated to introduce multiple double bonds into the hydrocarbon chain.
Industrial Production Methods
Industrial production of this compound may involve catalytic dehydrogenation of long-chain alkanes. This process requires high temperatures and the presence of a suitable catalyst, such as platinum or palladium, to facilitate the removal of hydrogen atoms and the formation of double bonds.
Analyse Chemischer Reaktionen
Types of Reactions
Pentacosa-3,6,9,12,15-pentaene can undergo various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can convert the double bonds into single bonds, yielding a saturated hydrocarbon.
Substitution: Halogenation can introduce halogen atoms at the double bond positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is commonly used.
Substitution: Halogens like bromine (Br2) or chlorine (Cl2) can be used in the presence of light or a radical initiator.
Major Products
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkenes.
Wissenschaftliche Forschungsanwendungen
Pentacosa-3,6,9,12,15-pentaene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential role in biological membranes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of pentacosa-3,6,9,12,15-pentaene involves its interaction with molecular targets through its conjugated double bonds. These interactions can modulate various biological pathways, including enzyme activity and gene expression. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexacosa-3,6,9,12,15,18-hexaene: Another polyunsaturated hydrocarbon with six conjugated double bonds.
Tetracosa-3,6,9,12,15-tetraene: A similar compound with four conjugated double bonds.
Uniqueness
Pentacosa-3,6,9,12,15-pentaene is unique due to its specific number of conjugated double bonds, which confer distinct chemical and physical properties. Its structure allows for unique interactions in both chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
854201-96-0 |
|---|---|
Molekularformel |
C25H42 |
Molekulargewicht |
342.6 g/mol |
IUPAC-Name |
pentacosa-3,6,9,12,15-pentaene |
InChI |
InChI=1S/C25H42/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19-20,22-23,25H,3-4,6,8-10,12,14-16,18,21,24H2,1-2H3 |
InChI-Schlüssel |
OSRWRHWPSOAWEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC=CCC=CCC=CCC=CCC=CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-pyrrolidin-1-ylethanone](/img/structure/B14204619.png)

![1,2,2,3,3,4,4,5,6,6,7,7,8,8-Tetradecafluorobicyclo[3.2.1]octane](/img/structure/B14204627.png)
![3-(5-Methyl-2H-tetrazol-2-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.2]octane](/img/structure/B14204635.png)
![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14204642.png)
![4-Fluoro-N-{6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl}benzamide](/img/structure/B14204643.png)

![Benzamide, N-[2-(2,4-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14204661.png)



![4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14204696.png)
